4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride

Catalog No.
S12784751
CAS No.
M.F
C16H25ClN2O
M. Wt
296.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydro...

Product Name

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride

IUPAC Name

4-[[benzyl(prop-2-enyl)amino]methyl]piperidin-4-ol;hydrochloride

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

InChI

InChI=1S/C16H24N2O.ClH/c1-2-12-18(13-15-6-4-3-5-7-15)14-16(19)8-10-17-11-9-16;/h2-7,17,19H,1,8-14H2;1H

InChI Key

UYNYIFBXNPJEPK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)CC2(CCNCC2)O.Cl

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride is a synthetic compound belonging to the piperidine class, which is widely recognized in medicinal chemistry for its diverse applications. The molecular structure features a piperidine ring with substitutions including an allyl group, a benzyl group, and a hydroxyl group, contributing to its versatility in

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions with appropriate precursors.
  • Substitution Reactions: The introduction of the allyl and benzyl groups occurs via nucleophilic substitution.
  • Hydroxylation: The hydroxyl group is added through oxidation reactions using suitable oxidizing agents.
  • Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

These steps may vary based on the specific reagents and conditions employed, leading to different yields and product purities.

Research indicates that 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. Its mechanism of action likely involves interactions with specific molecular targets, which can alter their activity and lead to various biological effects. This compound is being investigated for potential therapeutic applications, including antidepressant properties, due to its structural similarity to known psychoactive compounds .

The synthesis methods for 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride can be categorized into laboratory-scale syntheses and industrial production techniques:

  • Laboratory Synthesis: Involves multi-step organic reactions, often requiring careful control of reaction conditions to optimize yield and purity.
  • Industrial Production: Typically employs catalytic processes under controlled temperatures and pressures, utilizing advanced techniques to ensure high efficiency and scalability .

The compound has several notable applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex therapeutic molecules.
  • Biological Research: Investigated for its potential roles in enzyme inhibition and receptor modulation.
  • Pharmaceutical Industry: Explored for developing new drugs targeting central nervous system disorders .

Studies on the interactions of 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride are ongoing, focusing on its binding affinity to various receptors and enzymes. Preliminary findings suggest that it may influence neurotransmitter systems, which could be beneficial in treating mood disorders or other neurological conditions .

Several compounds share structural similarities with 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride. A comparison highlights its unique features:

Compound NameCAS NumberSimilarityKey Features
1-Benzylpiperidine-4-carboxylic acid10315-07-80.83Contains a carboxylic acid functional group
1-Benzylpiperidine-4-aldehyde22065-85-60.79Aldehyde functional group instead of hydroxyl
1-Benzylpiperidin-3-ol92197-36-90.88Hydroxyl group at a different position
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol384338-20-90.93Bicyclic structure with a hydroxymethyl group
1-Benzylpiperidin-4-methyl alcohol384338-20-90.88Methyl substitution instead of allyl .

These compounds illustrate variations in functional groups and structural frameworks while maintaining some core characteristics associated with piperidine derivatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

296.1655411 g/mol

Monoisotopic Mass

296.1655411 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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